1-(4-Bromophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(4-Bromophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety
Scientific Research Applications
1-(4-Bromophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as an antimicrobial or anticancer agent.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity, potentially through the inhibition of enzymes such as thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the enzymatic activity of trxr and topo ib . These enzymes play crucial roles in cellular processes such as DNA replication and repair, and their inhibition can lead to cell death.
Pharmacokinetics
A study on similar compounds suggests that they may have promising adme properties .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activity, potentially leading to cell death .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other bromophenyl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromine atom, which can participate in halogen bonding, a type of non-covalent interaction .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
Based on its structural similarity to other bromophenyl compounds, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-N-methylmethanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide moiety can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Major Products:
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation Reactions: Products may include sulfonic acids or other oxidized derivatives.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-methylbenzenesulfonamide: This compound is similar in structure but lacks the methanesulfonamide group.
1-(4-Bromophenyl)-N-methylthioacetamide: This compound contains a thioacetamide group instead of a sulfonamide group.
Uniqueness: 1-(4-Bromophenyl)-N-methylmethanesulfonamide is unique due to the presence of both the bromophenyl and methanesulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCWARAJXKGTGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589919 |
Source
|
Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172517-39-4 |
Source
|
Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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